

Application Notes and Protocols for DM-Nitrophen in Calcium Uncaging

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Compound of Interest		
Compound Name:	DM-Nitrophen tertasodium	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DM-Nitrophen, a photolabile calcium chelator, for precise spatial and temporal control of intracellular calcium concentrations. This technique, known as "calcium uncaging," is a powerful tool for investigating a wide range of calcium-dependent cellular processes.

Introduction to DM-Nitrophen

DM-Nitrophen is a light-sensitive molecule that exhibits a high affinity for calcium ions in its "caged" state.[1][2] Upon illumination with ultraviolet (UV) light, it undergoes rapid photolysis, breaking down into products with a significantly lower affinity for calcium.[1][2] This process results in a rapid and localized increase in the free calcium concentration, mimicking physiological calcium signals.[1] DM-Nitrophen is particularly favored for experiments requiring large and fast jumps in calcium concentration due to its favorable kinetic properties.[1]

However, a critical consideration when using DM-Nitrophen in cellular experiments is its significant affinity for magnesium ions (Mg²⁺), which are present at millimolar concentrations in the cytoplasm.[1][3] This can lead to the release of a mixture of Ca²⁺ and Mg²⁺ upon photolysis, potentially complicating the interpretation of experimental results.[3]

Quantitative Properties of DM-Nitrophen



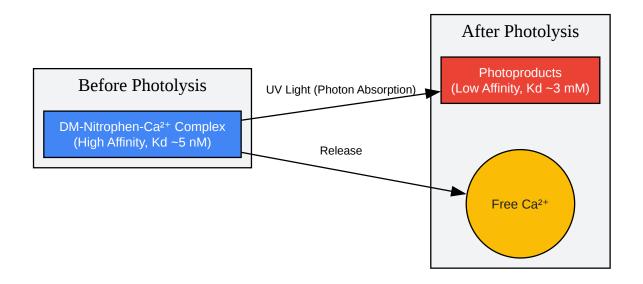
The following table summarizes the key quantitative properties of DM-Nitrophen, crucial for designing and interpreting calcium uncaging experiments.

Property	Value	Reference
Ca ²⁺ Dissociation Constant (Kd) - Before Photolysis	~5 nM	[1]
Ca ²⁺ Dissociation Constant (Kd) - After Photolysis	~3 mM	[1]
Mg ²⁺ Dissociation Constant (Kd) - Before Photolysis	~2.5 μM	[3]
Quantum Yield for Ca ²⁺ Release	0.18	[1][2]
Photolysis Rate	$1.1 \times 10^4 - 8 \times 10^4 \text{ s}^{-1}$	[1]
Uncaging Time Constant (fast)	~75 µs	[4]
Uncaging Time Constant (slow)	~1.0 ms	[4]
Optimal Excitation Wavelength (One-Photon)	~347-355 nm (UV)	[2][5]
Optimal Excitation Wavelength (Two-Photon)	~720-740 nm	[6][7]

Mechanism of Action: Calcium Uncaging

The process of calcium uncaging with DM-Nitrophen is initiated by the absorption of a photon, leading to a conformational change and subsequent cleavage of the molecule. This releases the bound calcium ion.





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Caption: Photolysis of the DM-Nitrophen-Ca²⁺ complex.

Experimental Protocols Preparation of DM-Nitrophen Stock Solution

- Dissolve DM-Nitrophen: Dissolve the potassium salt of DM-Nitrophen in a calcium-free buffer (e.g., containing 100 mM KCl, 10 mM HEPES, pH 7.2) to a desired stock concentration (e.g., 10 mM).
- Calcium Loading: To load DM-Nitrophen with calcium, add a precise amount of a standard CaCl₂ solution. The amount of CaCl₂ to add will depend on the desired final free Ca²⁺ concentration and the presence of other buffers. It is often desirable to have a slight excess of DM-Nitrophen to buffer the resting Ca²⁺ concentration at a low level.
- Aliquot and Store: Aliquot the stock solution into small, light-protected tubes and store at
 -20°C or below. Avoid repeated freeze-thaw cycles.

Loading Cells with DM-Nitrophen

The most common method for introducing DM-Nitrophen into cells is via a patch pipette during whole-cell patch-clamp recordings.



- Prepare Internal Solution: Prepare a standard internal (pipette) solution for your specific cell type.
- Add DM-Nitrophen: Add the Ca²⁺-loaded DM-Nitrophen stock solution to the internal solution to achieve the desired final concentration (typically 1-5 mM).
- Include a Fluorescent Ca²⁺ Indicator: It is essential to include a fluorescent calcium indicator (e.g., Fluo-4, Oregon Green BAPTA-5N) in the internal solution to monitor the changes in intracellular calcium concentration upon uncaging.[1] The choice of indicator will depend on the desired temporal resolution and Ca²⁺ affinity.
- Patch-Clamp Recording: Establish a whole-cell recording configuration. Allow sufficient time for the DM-Nitrophen and indicator to diffuse from the pipette into the cell (typically 5-15 minutes).

Photolysis of DM-Nitrophen

Photolysis can be achieved using either a brief, high-intensity flash of UV light or through twophoton excitation for more localized uncaging.

4.3.1. UV Flash Photolysis

- Light Source: Use a flash lamp system capable of delivering a brief (sub-millisecond) pulse of UV light (e.g., a xenon arc flash lamp).
- Wavelength Selection: Use appropriate filters to select the optimal wavelength for DM-Nitrophen photolysis (~350 nm).
- Light Delivery: Focus the UV light onto the cell or region of interest using the microscope optics.
- Control Flash Intensity and Duration: The amount of calcium released is proportional to the intensity and duration of the UV flash. Calibrate the system to achieve the desired calcium jump.

4.3.2. Two-Photon Uncaging

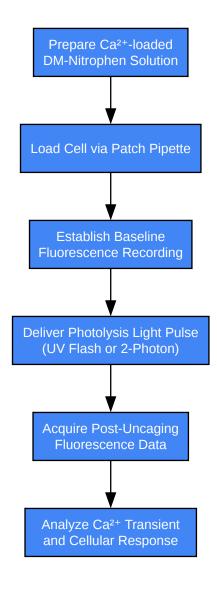
Laser Source: Use a mode-locked Ti:Sapphire laser tuned to ~720-740 nm.[6][7]



- Microscope: A laser-scanning confocal or multiphoton microscope is required to focus the laser beam to a diffraction-limited spot.
- Localized Release: The two-photon absorption process confines the uncaging to the focal volume, allowing for highly localized calcium release within subcellular compartments.[8]
- Control Laser Power and Dwell Time: The extent of uncaging is controlled by the laser power and the duration the laser beam dwells on the target area.

Experimental Workflow

The following diagram illustrates a typical workflow for a calcium uncaging experiment using DM-Nitrophen.





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Caption: General workflow for a DM-Nitrophen calcium uncaging experiment.

Important Considerations and Best Practices

- Magnesium Interference: Be mindful of the high affinity of DM-Nitrophen for Mg²⁺.[1][3] In experiments where Mg²⁺ dynamics are critical, consider using an alternative caged calcium compound with higher selectivity for Ca²⁺ over Mg²⁺, such as NP-EGTA.[1]
- Calibration: It is crucial to calibrate the amount of calcium released per light flash. This can be done in vitro using a fluorescent Ca²⁺ indicator and solutions with known calcium concentrations.
- Photodamage: High-intensity UV light can be phototoxic to cells. Use the minimum light intensity and duration necessary to achieve the desired calcium release. Two-photon excitation can reduce phototoxicity outside the focal plane.
- Buffering Effects: The presence of DM-Nitrophen and the fluorescent indicator will alter the endogenous calcium buffering capacity of the cell. This should be taken into account when interpreting the kinetics of the observed calcium transients.
- pH Sensitivity: The calcium affinity of DM-Nitrophen can be pH-dependent. Ensure that the pH of your experimental solutions is well-controlled.

By following these guidelines and protocols, researchers can effectively utilize DM-Nitrophen to investigate the intricate roles of calcium signaling in a variety of biological systems.

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